

Spectroscopic Profile of Ethyl 2-bromothiazole-4-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-bromothiazole-4-carboxylate

Cat. No.: B012237

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For immediate release: This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-bromothiazole-4-carboxylate** (CAS No. 100367-77-9), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **Ethyl 2-bromothiazole-4-carboxylate**.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.52	Singlet	-	1H	Thiazole C5-H
4.29	Quartet	7.1	2H	-OCH ₂ CH ₃
1.29	Triplet	7.1	3H	-OCH ₂ CH ₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR Data

Specific experimental ¹³C NMR data for **Ethyl 2-bromothiazole-4-carboxylate** was not available in the reviewed literature.

Infrared (IR) Spectroscopy Data

Detailed IR absorption data with specific wavenumbers for **Ethyl 2-bromothiazole-4-carboxylate** is not readily available in the public domain. However, product specifications from commercial suppliers indicate that the infrared spectrum of their material conforms to the expected structure of **Ethyl 2-bromothiazole-4-carboxylate**.

Mass Spectrometry (MS) Data

m/z	Interpretation
235.90	[M+1] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Ethyl 2-bromothiazole-4-carboxylate** was prepared by dissolving the sample in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum was recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

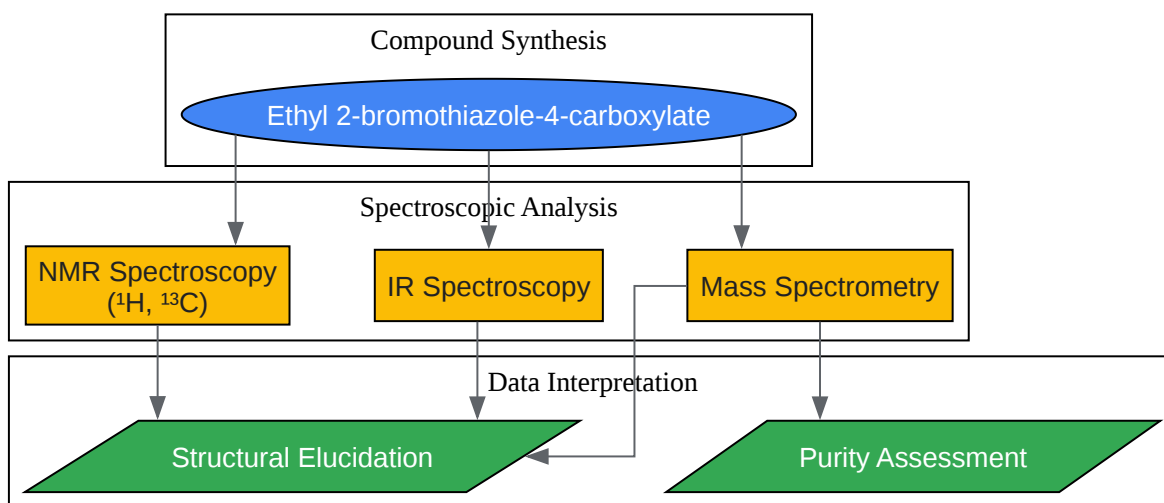
The IR spectrum can be obtained using the KBr pellet method. A small amount of **Ethyl 2-bromothiazole-4-carboxylate** is intimately mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to form a transparent pellet, through which a beam of infrared radiation is passed. The resulting spectrum represents the absorption of infrared radiation by the sample.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a mass spectrometer with an appropriate ionization source. The sample was introduced into the instrument, ionized, and the resulting ions were separated based on their mass-to-charge ratio (m/z). The spectrum was recorded, and the molecular ion peak and any fragmentation patterns were analyzed to confirm the molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **Ethyl 2-bromothiazole-4-carboxylate**.



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Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

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